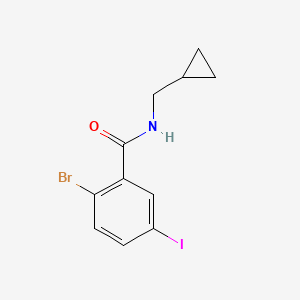

2-溴-N-(环丙基甲基)-5-碘苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

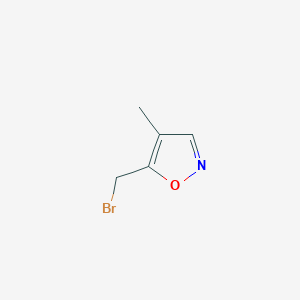

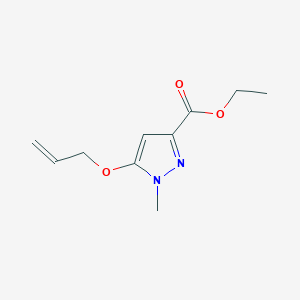

“2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound has additional substituents: a bromine atom at the 2nd position, an iodine atom at the 5th position, and a cyclopropylmethyl group attached to the nitrogen atom of the amide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring, the amide functional group, and the halogen atoms (bromine and iodine) attached to the benzene ring . The cyclopropylmethyl group attached to the nitrogen atom of the amide group would add additional complexity to the structure .Chemical Reactions Analysis

Benzamides, including this compound, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic acyl substitution reactions . The bromine and iodine atoms on the benzene ring make it more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the benzene ring, the amide group, and the halogen atoms would likely make it relatively polar . The exact properties would need to be determined experimentally.科学研究应用

Antiviral Activity

Indole derivatives, which include compounds like 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus, with promising IC50 values .

Anti-inflammatory Activity

The indole nucleus, present in 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide, is known for its anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

Compounds with an indole base are being explored for their anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of new cancer therapies. The specific structure of 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide may offer unique interactions with cancer cell receptors .

Antimicrobial Activity

The antimicrobial properties of indole derivatives are well-documented. 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide could be used to combat drug-resistant pathogens, offering a new avenue for the treatment of various bacterial infections .

Antidiabetic Activity

Research has indicated that indole derivatives may have applications in managing diabetes. By influencing the receptors involved in glucose metabolism, compounds like 2-Bromo-N-(cyclopropylmethyl)-5-iodobenzamide could play a role in the development of new antidiabetic medications .

Antimalarial Activity

Indole derivatives have shown potential in the treatment of malaria. Their ability to interfere with the life cycle of the malaria parasite makes them interesting candidates for the synthesis of new antimalarial drugs .

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it might involve free radical reactions . For instance, the ring-opening of cyclopropyl methyl radicals and 1,2-migration type rearrangements are known to occur, which are unimolecular radical reactions with known reaction rates .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . These pathways lead to various downstream effects, contributing to the compound’s diverse biological activities .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

属性

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)-5-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrINO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRPBNYVGXSUSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=CC(=C2)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)

![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)